3-Nitro-9H-fluoren-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

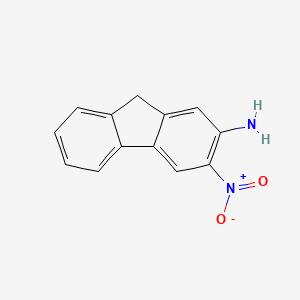

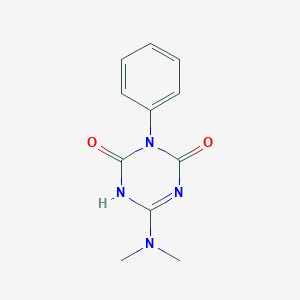

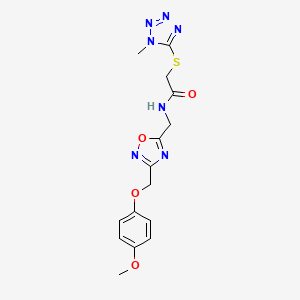

“3-Nitro-9H-fluoren-2-amine” is a chemical compound with the molecular formula C13H10N2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound contains a fluorene backbone with an amine (-NH2) group and a nitro (-NO2) group attached to it .

Synthesis Analysis

The synthesis of fluorene derivatives often involves nucleophilic substitution and reduction reactions . For instance, the bromo group of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene can be substituted with CuCN to yield 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. The nitro group can then be reduced using hydrazine to furnish the corresponding amine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorene backbone with an amine and a nitro group attached to it . The fluorene backbone is a polycyclic aromatic hydrocarbon, which contributes to the compound’s aromaticity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.231 Da . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 458.4±38.0 °C at 760 mmHg, and a flash point of 231.0±26.8 °C .

Aplicaciones Científicas De Investigación

Synthesis and Fluorescence Probes

- Synthesis Methodologies : 3-Nitro-9H-fluoren-2-amine derivatives, such as N-substituted 2-amino-9,9-dialkylfluorenes, can be synthesized through palladium-catalyzed substitution at halofluorenes. This method allows for the introduction of chiral amino groups and other substituents, expanding the compound's utility in synthesis processes (Saroja et al., 2004).

- Fluorescence Probes : The N-substituted 2-amino-7-nitro-9H-fluorenes, a category that includes this compound, show promise as fluorescence probes for femtosecond solvation dynamics, providing valuable tools for high-resolution, time-sensitive spectroscopic studies (Saroja et al., 2004).

Catalysts and Optical Applications

- Photophysical Properties : Fluorene derivatives, including those derived from this compound, exhibit unique photophysical properties. They are being studied for applications in organic electronics, photonic devices, and as fluorophores in two-photon fluorescence microscopy, which is significant for advanced imaging techniques (Belfield et al., 2000).

- Functionalized Polyfluorene Derivatives : Polyfluorene derivatives with functional groups like amine, derived from compounds like this compound, are synthesized for their unique self-assembly behaviors and electroluminescence properties. They hold potential in the development of new electronic materials and devices (Guo et al., 2009).

Chemical Sensing and Environmental Applications

- Environmental Sensing : Fluorene derivatives, potentially including those derived from this compound, have been developed as fluorescence sensing materials. These materials are valuable in environmental protection, biosensing, and the detection of toxins in food (Qian et al., 2019).

- Photocatalysis in Nitro Compound Reduction : Research into the reduction of nitro compounds, a key step in the synthesis of amines, includes the use of fluorene derivatives. These compounds are significant in the fabrication of amines for pharmaceuticals, dyes, and polymers (Nasrollahzadeh et al., 2020).

Optical Materials and Polymer Chemistry

- Polyimides and Organosolubility : Spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers, related to this compound, are used in the synthesis of novel polyimides. These polyimides are notable for their high organosolubility, optical transparency, and thermal stability, making them suitable for advanced material applications (Zhang et al., 2010).

Safety and Hazards

While specific safety and hazard information for “3-Nitro-9H-fluoren-2-amine” is not available, it is generally recommended to handle chemical compounds with care. This includes ensuring good ventilation, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using the product .

Propiedades

IUPAC Name |

3-nitro-9H-fluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGKQNZCKSYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)

![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2465289.png)

![ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2465291.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2465299.png)